molecular formula C14H22O3S2 B14401985 Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol CAS No. 88328-83-0

Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol

Cat. No.: B14401985
CAS No.: 88328-83-0
M. Wt: 302.5 g/mol
InChI Key: HVNDPPNICMMMQG-UHFFFAOYSA-N
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Description

Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol is a chemical compound known for its unique structure and properties. This compound features a spirocyclic framework with sulfur atoms, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the spirocyclic structure and incorporation of sulfur atoms through thiol or disulfide intermediates. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of sulfur atoms to thiols or disulfides.

    Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Scientific Research Applications

Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure and sulfur atoms play a crucial role in its binding affinity and reactivity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dithiaspiro[4.4]nonan-1-ol: A related compound with a similar spirocyclic structure but lacking the acetic acid moiety.

    4-Cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol: Another similar compound without the acetic acid group.

Uniqueness

Acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol is unique due to the presence of both the acetic acid and spirocyclic sulfur-containing structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88328-83-0

Molecular Formula

C14H22O3S2

Molecular Weight

302.5 g/mol

IUPAC Name

acetic acid;4-cyclopentylidene-2,3-dithiaspiro[4.4]nonan-1-ol

InChI

InChI=1S/C12H18OS2.C2H4O2/c13-11-12(7-3-4-8-12)10(14-15-11)9-5-1-2-6-9;1-2(3)4/h11,13H,1-8H2;1H3,(H,3,4)

InChI Key

HVNDPPNICMMMQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCC(=C2C3(CCCC3)C(SS2)O)C1

Origin of Product

United States

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